molecular formula C11H10FNO2 B12830087 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid

5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B12830087
M. Wt: 207.20 g/mol
InChI Key: KVZJNDYEDGGVSA-UHFFFAOYSA-N
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Description

5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 3-Ethyl-1H-indole-2-carboxylic acid
  • 5-Ethyl-1H-indole-2-carboxylic acid

Comparison: 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both ethyl and fluoro groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit improved pharmacokinetic properties and higher potency in certain applications .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

5-ethyl-3-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

KVZJNDYEDGGVSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2F)C(=O)O

Origin of Product

United States

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